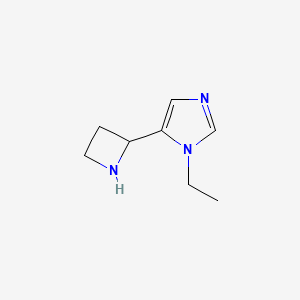
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and an amine group attached to a propan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 5-position.
Chiral Amine Introduction: The chiral center is introduced by reacting the pyrazole derivative with a chiral amine precursor under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(5-methyl-1H-pyrazol-3-yl)ethan-2-amine: Similar structure but with an ethan-2-amine chain.
(2S)-1-(5-methyl-1H-pyrazol-3-yl)butan-2-amine: Similar structure but with a butan-2-amine chain.
Uniqueness
The uniqueness of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine lies in its specific chiral center and the presence of the pyrazole ring, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
OHGJHBXVKFERPR-YFKPBYRVSA-N |
SMILES isomérique |
CC1=CC(=NN1)C[C@H](C)N |
SMILES canonique |
CC1=CC(=NN1)CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


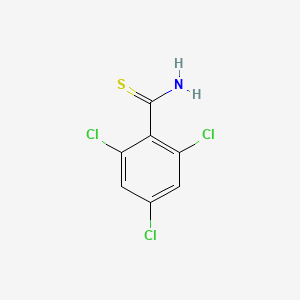
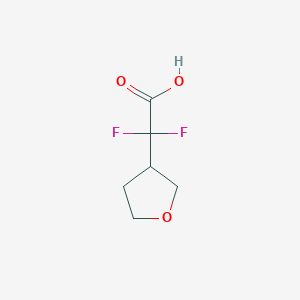
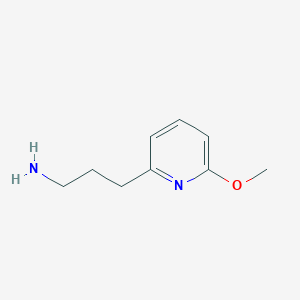
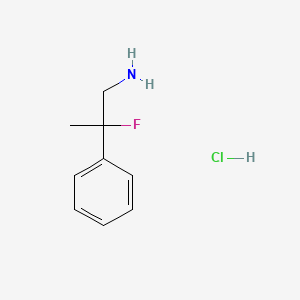

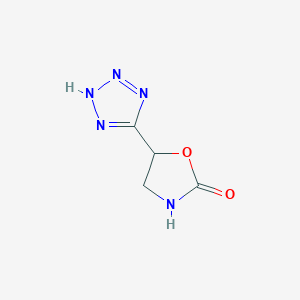

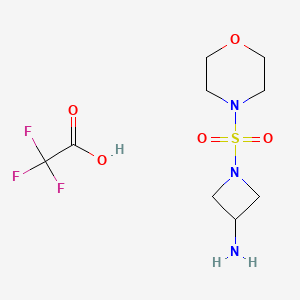
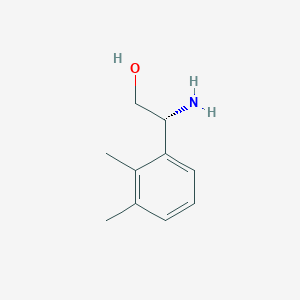
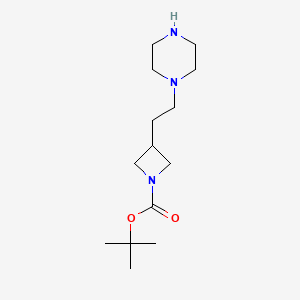
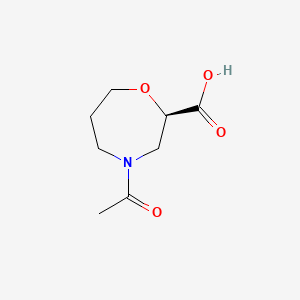
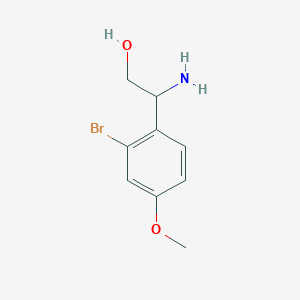
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
